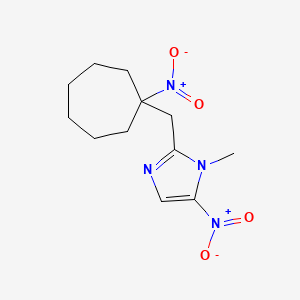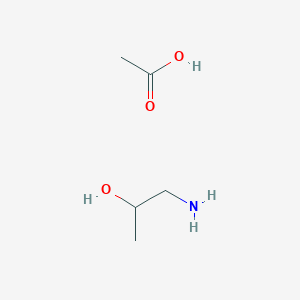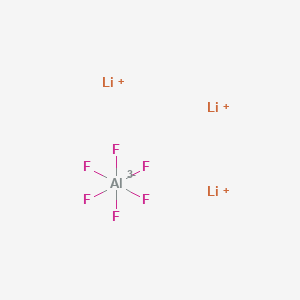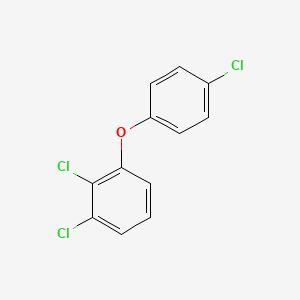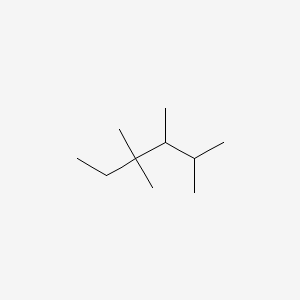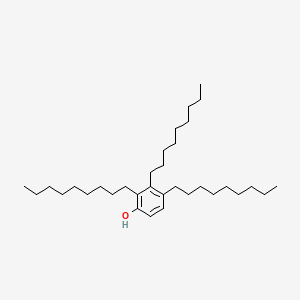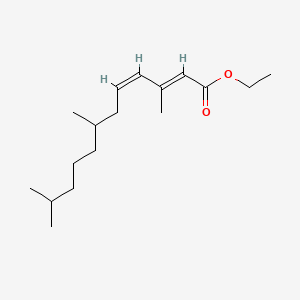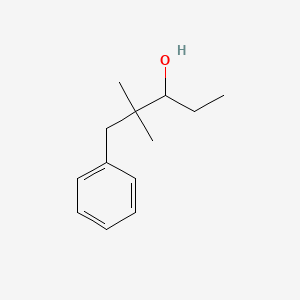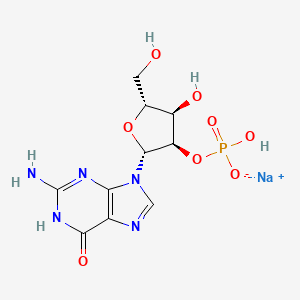
2'-Guanylic acid, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Guanylic acid, monosodium salt, also known as guanosine 2’-monophosphate sodium salt, is a nucleotide derivative. It is an ester of phosphoric acid with the nucleoside guanosine. This compound is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2’-Guanylic acid, monosodium salt typically involves the phosphorylation of guanosine. This can be achieved through chemical synthesis methods where guanosine is reacted with phosphoric acid derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is purified through crystallization or other separation techniques .
Industrial Production Methods
Industrial production of 2’-Guanylic acid, monosodium salt often involves microbial fermentation. Specific strains of bacteria are used to convert guanosine into its monophosphate form. The fermentation process is followed by extraction and purification steps to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Guanylic acid, monosodium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2’-Guanylic acid, monosodium salt can lead to the formation of guanosine diphosphate or guanosine triphosphate .
Applications De Recherche Scientifique
2’-Guanylic acid, monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleic acids and other nucleotide derivatives.
Biology: It plays a crucial role in various biochemical processes, including signal transduction and energy transfer.
Medicine: It is used in the development of antiviral and anticancer drugs.
Industry: It is used as a flavor enhancer in the food industry.
Mécanisme D'action
The mechanism of action of 2’-Guanylic acid, monosodium salt involves its interaction with specific molecular targets. In biochemical processes, it acts as a substrate for enzymes involved in nucleotide metabolism. It can also bind to specific receptors and modulate signal transduction pathways. The molecular targets include guanine nucleotide-binding proteins and various enzymes involved in nucleic acid synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanosine monophosphate:
Guanosine diphosphate: A nucleotide involved in energy transfer and signal transduction.
Guanosine triphosphate: A nucleotide that serves as an energy source in various biochemical reactions.
Uniqueness
2’-Guanylic acid, monosodium salt is unique due to its specific structure and functional properties. Unlike other guanosine derivatives, it has a phosphate group attached to the 2’ position of the ribose sugar, which gives it distinct biochemical properties and applications .
Propriétés
Numéro CAS |
97416-82-5 |
|---|---|
Formule moléculaire |
C10H13N5NaO8P |
Poids moléculaire |
385.20 g/mol |
Nom IUPAC |
sodium;[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C10H14N5O8P.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1 |
Clé InChI |
LTTUDJUDNVUGHM-GWTDSMLYSA-M |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)[O-])N=C(NC2=O)N.[Na+] |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)[O-])N=C(NC2=O)N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


